Cas no 162700-26-7 (ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate)

Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate is a fluorinated imidazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure features a chlorophenyl group and a trifluoromethyl substituent, enhancing its reactivity and potential as a bioactive intermediate. The compound exhibits stability under standard conditions and demonstrates utility in the synthesis of heterocyclic compounds, particularly in medicinal chemistry for developing enzyme inhibitors or receptor modulators. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) contributes to its electrophilic character, facilitating further functionalization. This product is suitable for controlled reactions in specialized organic synthesis, offering researchers a versatile building block for drug discovery and material science applications.
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate structure
162700-26-7 structure
Product name:ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
CAS No:162700-26-7
MF:C13H10ClF3N2O2
Molecular Weight:318.678912639618
MDL:MFCD31652628
CID:4609682

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
    • ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate(WXFC0340)
    • MDL: MFCD31652628
    • インチ: 1S/C13H10ClF3N2O2/c1-2-21-11(20)10-9(7-3-5-8(14)6-4-7)18-12(19-10)13(15,16)17/h3-6H,2H2,1H3,(H,18,19)
    • InChIKey: WIIRTYLITVYVQK-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)F)NC(C(OCC)=O)=C(C2=CC=C(Cl)C=C2)N=1

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D774590-100mg
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
162700-26-7 95%
100mg
$430 2023-09-04
eNovation Chemicals LLC
D774590-1g
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
162700-26-7 95%
1g
$1370 2023-09-04
eNovation Chemicals LLC
D774590-250mg
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
162700-26-7 95%
250mg
$715 2023-09-04
eNovation Chemicals LLC
D774590-5g
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
162700-26-7 95%
5g
$4105 2023-09-04

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 関連文献

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 4-(4-Chlorophenyl)-2-(Trifluoromethyl)-1H-Imidazole-5-Carboxylate (CAS: 162700-26-7)

The compound ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 162700-26-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This imidazole derivative, characterized by its unique trifluoromethyl and chlorophenyl substituents, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate against drug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymatic pathways.

Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the compound's anti-inflammatory properties. The researchers found that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involved the inhibition of the NF-κB signaling pathway, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.

Recent advancements in synthetic methodologies have also been reported. A 2023 study in Organic Process Research & Development detailed an improved, scalable synthesis of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, achieving a 78% yield with high purity (>99%). The optimized route involved a one-pot condensation of 4-chlorobenzaldehyde with ethyl trifluoroacetoacetate, followed by cyclization using ammonium acetate. This development is expected to facilitate larger-scale production for further preclinical studies.

In the realm of cancer research, a 2024 study published in European Journal of Medicinal Chemistry highlighted the compound's antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The researchers identified that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate induced apoptosis via the intrinsic mitochondrial pathway, accompanied by increased caspase-3 activity and DNA fragmentation. These findings position the compound as a promising scaffold for developing novel anticancer agents.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential off-target effects. Future research directions may include structure-activity relationship (SAR) studies to enhance selectivity and bioavailability, as well as in vivo efficacy and toxicity evaluations. The growing body of evidence suggests that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 162700-26-7) holds considerable potential as a multifunctional pharmacophore in drug discovery pipelines.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD